molecular formula C16H28O5 B15293940 Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester

Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester

Cat. No.: B15293940
M. Wt: 300.39 g/mol
InChI Key: QLXKBHSRSHNPEW-ZRUFNPGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester involves multiple steps, including the formation of the oxirane ring and the introduction of the dihydroxy and methyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The oxirane ring can be reduced to form diols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve specific solvents and temperatures to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield diketones, while reduction of the oxirane ring can produce diols.

Scientific Research Applications

Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester involves its interaction with specific molecular targets and pathways. The dihydroxy groups can form hydrogen bonds with enzymes, affecting their activity. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [2alpha,3beta(R*)]-2-chloro-alpha-(isopropylidene)-4-oxo-3-[1-[[(2,2,2-trichloroethoxy)carbonyl]oxy]ethyl]azetidine-1-acetate
  • Methyl [2alpha,3beta(R*)]-2-chloro-alpha-(isopropylidene)-4-oxo-3-[1-[[(2,2,2-trichloroethoxy)carbonyl]oxy]ethyl]azetidine-1-acetate

Uniqueness

Methyl [2alpha(E),3beta(R*)]-5-[3-(3,4-Dihydroxy-4-methylpentyl)-3-methyloxiranyl]-3-methyl-2-pentenoic Acid Ester is unique due to its specific stereochemistry and the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H28O5

Molecular Weight

300.39 g/mol

IUPAC Name

methyl (E)-5-[(2S,3S)-3-[(3S)-3,4-dihydroxy-4-methylpentyl]-3-methyloxiran-2-yl]-3-methylpent-2-enoate

InChI

InChI=1S/C16H28O5/c1-11(10-14(18)20-5)6-7-13-16(4,21-13)9-8-12(17)15(2,3)19/h10,12-13,17,19H,6-9H2,1-5H3/b11-10+/t12-,13-,16-/m0/s1

InChI Key

QLXKBHSRSHNPEW-ZRUFNPGZSA-N

Isomeric SMILES

C/C(=C\C(=O)OC)/CC[C@H]1[C@](O1)(C)CC[C@@H](C(C)(C)O)O

Canonical SMILES

CC(=CC(=O)OC)CCC1C(O1)(C)CCC(C(C)(C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.